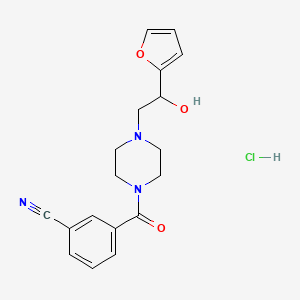
3-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazine-1-carbonyl)benzonitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazine-1-carbonyl)benzonitrile hydrochloride is a useful research compound. Its molecular formula is C18H20ClN3O3 and its molecular weight is 361.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazine-1-carbonyl)benzonitrile hydrochloride is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₂₀ClN₃O₃
- Molecular Weight : 361.8 g/mol
- CAS Number : 1396881-36-9
The structure comprises a furan ring, a piperazine moiety, and a benzonitrile group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymatic Inhibition : The piperazine moiety is known to inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic effects against various diseases.
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system, potentially influencing neurotransmitter levels and signaling pathways.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities. Below is a summary table comparing the biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone | Carbonyl group instead of acetamide | Antimicrobial |
| 4-(1-piperazinylmethyl)quinoline | Incorporates a quinoline moiety | Antimalarial |
| 5-Methylisoxazole derivative | Contains an isoxazole instead of furan | Anticancer |
This table illustrates how variations in functional groups influence the biological profiles of these compounds, emphasizing the unique potential of the target compound in therapeutic applications.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into their therapeutic potential:
- Anticancer Activity : A study demonstrated that piperazine derivatives exhibit significant cytotoxic effects on cancer cell lines, suggesting that modifications in the piperazine structure can enhance anticancer properties .
- Antimicrobial Properties : Research has shown that furan-containing compounds possess antimicrobial activity against various pathogens. The presence of the furan ring in this compound may contribute to similar effects .
- Neuropharmacological Effects : Investigations into piperazine derivatives have revealed their potential as anxiolytic and antidepressant agents. The interaction of this compound with neurotransmitter systems may provide therapeutic benefits for mood disorders .
科学研究应用
Therapeutic Applications
1. Anticancer Activity
Research indicates that compounds similar to 3-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazine-1-carbonyl)benzonitrile hydrochloride exhibit potent anticancer properties. The compound is thought to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have shown that derivatives of piperazine can effectively target cancer pathways, leading to reduced tumor growth in vitro and in vivo models .
2. Antiviral Properties
Emerging studies suggest that this compound may possess antiviral capabilities, particularly against RNA viruses. The presence of the furan moiety is believed to enhance its interaction with viral enzymes or receptors, potentially inhibiting viral replication . Preliminary data indicate effectiveness against viruses such as influenza and HIV, although further research is required to validate these findings.
3. Neuroprotective Effects
Recent investigations into the neuroprotective properties of piperazine derivatives have highlighted their potential in treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress may contribute to its protective effects on neuronal cells . This opens avenues for exploring its use in conditions like Alzheimer's disease and Parkinson's disease.
Case Studies
属性
IUPAC Name |
3-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazine-1-carbonyl]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3.ClH/c19-12-14-3-1-4-15(11-14)18(23)21-8-6-20(7-9-21)13-16(22)17-5-2-10-24-17;/h1-5,10-11,16,22H,6-9,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBZSSNECQDRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CO2)O)C(=O)C3=CC=CC(=C3)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













